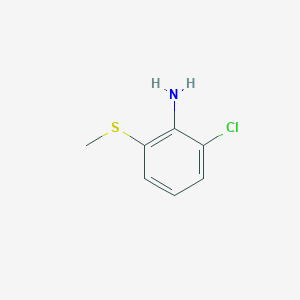

2-Chloro-6-(methylthio)aniline

描述

Contextualization within Substituted Aromatic Amines and Organosulfur Chemistry

The chemical identity of 2-Chloro-6-(methylthio)aniline is defined by its position at the intersection of two significant classes of organic compounds: substituted aromatic amines and organosulfur compounds.

Substituted Aromatic Amines: Aromatic amines, or anilines, are compounds where an amino group is directly attached to an aromatic ring. wikipedia.org They are foundational structures in industrial and pharmaceutical chemistry, serving as precursors to dyes, polymers, and a vast array of pharmaceuticals. wikipedia.orgsundarbanmahavidyalaya.in The properties and reactivity of the aniline (B41778) core are heavily influenced by the nature and position of substituents on the aromatic ring. numberanalytics.comspcop.in The amino group is a powerful activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. spcop.in The presence of other substituents, like the chloro and methylthio groups in this compound, modulates this reactivity and provides additional sites for chemical modification.

Organosulfur Chemistry: This field explores organic compounds containing sulfur, which are noted for their diverse properties and applications. wikipedia.orgbritannica.com Organosulfur compounds are integral to life, appearing in essential amino acids like cysteine and methionine, and are found in numerous pharmaceuticals, including penicillin and sulfa drugs. wikipedia.orgbritannica.com The thioether (or sulfide) functional group (C-S-C), as seen in this compound, is a key structural motif. thermofisher.com Thioethers are important synthetic intermediates, serving as precursors to other sulfur-containing functionalities like sulfoxides and sulfones through oxidation. thermofisher.com They also play a role in the synthesis of various agrochemicals and drug candidates. thermofisher.com

By combining a halogenated aniline structure with a thioether group, this compound represents a highly functionalized molecule with potential for diverse reactivity and application.

Significance of Directed Synthesis and Functionalization of Aniline Derivatives

The controlled synthesis and functionalization of aniline derivatives are of paramount importance in modern organic chemistry. The ability to introduce specific functional groups at desired positions on the aniline ring allows chemists to fine-tune the electronic and steric properties of the molecule, which is crucial for its intended application. researchgate.netrsc.org Para-olefinated anilines, for instance, are valuable building blocks for pharmaceuticals like Rilpivirine, but accessing them often requires multi-step syntheses. uva.nl

The development of efficient synthetic methods, particularly those involving direct C-H bond functionalization, is a major research goal. uva.nl Such methods offer a more atom-economical and environmentally friendly alternative to traditional, lengthy synthetic sequences that often generate significant waste. uva.nl The functionalization of anilines can yield a wide range of derivatives, including those with applications as fluorescent dyes, organic functional materials, and medicinally valuable compounds. researchgate.netrsc.orguva.nl The synthesis of a specifically substituted compound like this compound is a testament to the advanced methodologies available for creating complex, multifunctional aromatic building blocks.

Overview of Research Trajectories Pertaining to Halogenated Thioether Amines

Research involving halogenated thioether amines, such as this compound, often focuses on their utility as synthetic intermediates and ligands for metal catalysis. The combination of a soft sulfur donor, a borderline nitrogen donor, and a deactivating chloro group on an aromatic ring creates a ligand with unique electronic and coordinating properties.

A known synthetic route to this compound involves a two-step process starting from o-chloroaniline. scispace.com The initial step is the conversion of the aniline to its corresponding 2-aminobenzothiazole (B30445), which is then subjected to alkaline hydrolysis and subsequent methylation with methyl iodide to yield the final product. scispace.com

Research has demonstrated the use of this compound (designated as L3 in the study) as a ligand for the synthesis of copper(II) complexes. scispace.com These complexes were investigated for their potential antimicrobial activities, with the electronic effects of the substituents on the aniline ring influencing the biological efficacy of the resulting metal complexes. scispace.com In a related study, the non-chlorinated analogue, 2-(methylthio)aniline (B147308), was used to prepare a Schiff base which in turn reacted with a palladium source to form palladium(II) complexes. oup.com This highlights the utility of the 2-(methylthio)aniline scaffold in coordination chemistry and the synthesis of organometallic compounds. oup.com The presence of the halogen in this compound further modifies its ligand properties, opening avenues for its application in catalysis and materials science.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₈ClNS | scispace.com |

| Molecular Weight | 173.7 g/mol | scispace.com |

| Physical Form | Brown Oil | scispace.com |

| Elemental Analysis | C, 48.41%; H, 4.64%; N, 8.07%; S, 18.46% | scispace.com |

Structure

2D Structure

3D Structure

属性

CAS 编号 |

216485-87-9 |

|---|---|

分子式 |

C7H8ClNS |

分子量 |

173.66 g/mol |

IUPAC 名称 |

2-chloro-6-methylsulfanylaniline |

InChI |

InChI=1S/C7H8ClNS/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,9H2,1H3 |

InChI 键 |

WCMJPIPJGKVMMY-UHFFFAOYSA-N |

规范 SMILES |

CSC1=C(C(=CC=C1)Cl)N |

产品来源 |

United States |

Synthetic Methodologies and Strategies for 2 Chloro 6 Methylthio Aniline

Established Synthetic Routes

The primary methods for synthesizing 2-Chloro-6-(methylthio)aniline are rooted in established organic chemistry reactions, often involving multiple steps and the transformation of carefully selected precursors.

Two-Pot Reaction Schemes Involving Heterocyclic Intermediates

A notable and frequently cited method for preparing this compound and its substituted analogs is a two-pot reaction sequence. scispace.com This strategy involves the initial formation of a benzothiazole (B30560) heterocyclic intermediate, which is then converted to the target aniline (B41778) derivative. scispace.com This approach is valued for its capacity to precisely install the desired functional groups at the ortho positions of the aniline ring.

The first stage of this two-pot synthesis involves the conversion of an ortho-haloaniline, specifically o-chloroaniline, into a corresponding 2-aminobenzothiazole (B30445) derivative. scispace.com This transformation is a critical step that builds the core heterocyclic structure. The reaction can be achieved through several pathways, often involving the reaction of the haloaniline with a sulfur-containing reagent.

One common method involves reacting 2-haloanilines with dithiocarbamates or isothiocyanates. nih.govresearchgate.net The reactivity of the haloaniline is crucial; 2-iodoanilines can react without a catalyst, while 2-bromoanilines typically require a copper catalyst, with copper(I) oxide (CuO) being particularly effective. nih.gov Due to their lower reactivity, 2-chloroanilines often necessitate more potent catalyst systems, such as those based on palladium, to proceed efficiently. nih.gov For instance, the reaction of 2-chloroanilines with thiocarbamoyl chloride to yield 2-aminobenzothiazoles requires a strong catalyst like bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂). nih.gov Ligand-free copper-catalyzed systems have also been developed for the coupling of 2-haloanilines with isothiocyanates. researchgate.net

Following the successful synthesis of the 2-aminobenzothiazole intermediate, the second pot of the reaction sequence is initiated. This involves the hydrolysis of the heterocyclic ring, followed by methylation to yield the final this compound product. scispace.com The process typically begins with an alkaline hydrolysis of the aminobenzothiazole, which is conducted at high temperatures to break open the thiazole (B1198619) ring and expose a thiol group. scispace.com The subsequent and final step is the methylation of this newly formed thiol group. This is commonly achieved using a methylating agent, such as methyl iodide, to introduce the methylthio (-SCH₃) moiety, affording the crude this compound. scispace.com The final product is often obtained as a brown oil which can be purified further. scispace.com

Precursor Transformation Studies

Beyond the benzothiazole route, other synthetic strategies involving different precursors have been explored. One patented method begins with 2,6-dichlorotoluene, which undergoes a substitution reaction with methyl mercaptan potassium in a non-polar organic solvent. google.com This approach directly introduces the methylthio group, replacing one of the chlorine atoms. Another alternative route starts with 2-chloro-6-aminotoluene. google.com This precursor undergoes a diazotization reaction, followed by treatment with a sodium thiomethoxide solution to generate 2-chloro-6-methylthiotoluene, a closely related compound. google.com These studies highlight the versatility in precursor selection for accessing the target scaffold.

Development of Green Chemistry Approaches in this compound Synthesis

In line with the broader push for sustainable chemical manufacturing, efforts have been made to develop greener synthetic routes for this compound and its intermediates. These approaches aim to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. rsc.org

A key focus has been the replacement of environmentally unfriendly organic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO), which are often used in traditional benzothiazole syntheses. researchgate.netacs.org Research has explored solvent-free reaction conditions, which can be achieved through methods like microwave irradiation or mechanochemical ball milling, offering advantages of being economical and less time-consuming. mdpi.comacs.org

Furthermore, the development of metal-free catalytic systems represents a significant advancement in green chemistry for this synthesis. acs.org While many traditional methods rely on transition metals like copper or palladium, newer protocols utilize base-promoted intramolecular C–S bond formation, eliminating the need for metal catalysts entirely. mdpi.comacs.org These methods are characterized by mild reaction conditions and a wide tolerance for various functional groups. acs.org Another green strategy involves a one-pot, three-component reaction using elemental sulfur as a cheap and readily available sulfur source, avoiding pre-functionalized and halogenated substrates. acs.org For related anilines, syntheses using water as the reaction solvent have been developed, which aligns perfectly with the principles of green chemistry. google.com

Optimization of Reaction Conditions and Yield Enhancement Strategies

Maximizing the yield of this compound is a primary objective of process development. The reported yield for the two-pot synthesis via the aminobenzothiazole intermediate is modest at 29%, indicating significant potential for optimization. scispace.com Strategies for yield enhancement focus on the careful selection of catalysts, solvents, reagents, and reaction parameters like temperature.

For the crucial step of forming the 2-aminobenzothiazole intermediate from the less reactive 2-chloroaniline (B154045), catalyst selection is paramount. As mentioned, potent catalysts such as CuO or palladium-based systems are often required to achieve acceptable yields. nih.gov In other related syntheses, the choice of palladium catalyst and the use of specific additives have been shown to dramatically increase product yield. researchgate.net

The table below illustrates how reaction parameters are optimized in related syntheses to enhance yield.

| Reaction Step | Parameter Varied | Condition | Effect on Yield | Source |

|---|---|---|---|---|

| Quinolinone Synthesis | Reagent (SOCl₂) | Increased from 1.0 to 2.0 equiv. | Yield improved significantly | researchgate.net |

| Peptide Arylation | Catalyst | Changed from Pd(OAc)₂ to PdCl₂ | Yield increased to 67% | researchgate.net |

| Benzothiazole Synthesis | Catalyst | Use of CuO for 2-bromoanilines | Effective catalysis | nih.gov |

| Toluene Substitution | Catalyst | Use of triethylene diamine | Yield up to 92% | google.com |

| Imine Formation | Solvent System | Changed to H₂O/CH₂Cl₂ (4:1) | Yield increased to 95% | royalsocietypublishing.org |

These examples demonstrate a systematic approach to optimization. Adjusting the stoichiometry of reagents, switching from one metal catalyst to another, or changing the solvent system can lead to substantial improvements in reaction efficiency and final product yield. researchgate.netresearchgate.netroyalsocietypublishing.org For the synthesis of this compound, applying similar systematic optimization to the hydrolysis and methylation steps could also lead to significant yield enhancements.

Spectroscopic and Structural Elucidation of 2 Chloro 6 Methylthio Aniline and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable tools in the field of chemistry for probing the molecular structure and properties of compounds. The following sections detail the application of several key spectroscopic methods in the characterization of 2-Chloro-6-(methylthio)aniline and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. While specific experimental ¹H and ¹³C NMR data for this compound were not available in the reviewed literature, a theoretical analysis based on the known chemical shifts of analogous compounds allows for the prediction of its spectral features.

For a comprehensive understanding, the expected chemical shifts for the aromatic protons and carbons, as well as those for the methylthio group, can be estimated by considering the electronic effects of the chloro, methylthio, and amino substituents on the aniline (B41778) ring. It is anticipated that the aromatic region of the ¹H NMR spectrum would display complex splitting patterns due to the coupling of adjacent protons. The methyl protons of the methylthio group would likely appear as a singlet in the upfield region of the spectrum. In the ¹³C NMR spectrum, distinct signals would be expected for each of the aromatic carbons, with their chemical shifts influenced by the nature of the attached substituent.

To provide a tangible reference, the observed ¹H and ¹³C NMR spectral data for the closely related compound, 2-(methylthio)aniline (B147308), are presented below.

Table 1: ¹H and ¹³C NMR Data for 2-(methylthio)aniline

| Nucleus | Chemical Shift (δ, ppm) |

|---|---|

| ¹H | 7.32-7.05 (m, 2H, Ar-H), 6.68-6.64 (m, 2H, Ar-H), 4.15 (s, 2H, NH₂), 2.30 (s, 3H, SCH₃) |

Note: Data presented for 2-(methylthio)aniline.

Fourier-Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional moieties.

The spectrum displays strong asymmetric and symmetric stretching vibrations for the primary amine (NH₂) group in the range of 3459 and 3358 cm⁻¹, respectively. The N-H bending vibration is observed at 1615 cm⁻¹. The presence of the C-N bond is indicated by a stretching vibration at 1292 cm⁻¹. These observed frequencies are consistent with the known vibrational modes of substituted anilines and confirm the integrity of the amino group in the molecule.

Table 2: Key FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3459 | Asymmetric Stretching | N-H (Amine) |

| 3358 | Symmetric Stretching | N-H (Amine) |

| 1615 | Bending | N-H (Amine) |

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound, recorded in dimethylformamide (DMF), shows distinct absorption bands that are characteristic of its electronic structure.

The spectrum is characterized by a shoulder at approximately 285 nm and a strong absorption maximum at 317 nm. These absorptions are attributed to π → π* transitions within the aromatic ring, with the positions and intensities of the bands being influenced by the electronic effects of the chloro, methylthio, and amino substituents. The observed molar extinction coefficient (ε) of 9975 M⁻¹cm⁻¹ at 317 nm indicates a high probability for this electronic transition.

Table 3: UV-Vis Spectral Data for this compound in DMF

| Wavelength (λmax, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Type of Transition |

|---|---|---|

| 285 (shoulder) | - | π → π* |

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique specifically used to study species with unpaired electrons, such as radicals or paramagnetic metal complexes. While this compound itself is not paramagnetic, its metal complexes can be investigated using this method.

In a study involving copper(II) complexes of substituted 2-(methylthio)anilines, including the this compound ligand, EPR spectroscopy was employed to probe the coordination environment of the copper(II) ion. The powder EPR spectra of these complexes provide information about the g-values and hyperfine coupling constants, which are sensitive to the geometry and nature of the ligands surrounding the paramagnetic metal center. Such studies are crucial for understanding the electronic structure and bonding in these metallo-organic compounds.

Elemental Compositional Analysis (CHNS)

Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by quantifying the mass percentages of its constituent elements. For this compound (C₇H₈ClNS), the theoretical and experimentally determined elemental compositions are in close agreement, confirming the molecular formula of the compound.

Table 4: Elemental Analysis Data for this compound

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 48.41 | 48.80 |

| Hydrogen (H) | 4.64 | 4.81 |

| Nitrogen (N) | 8.07 | 8.02 |

The close correlation between the calculated and found percentages validates the purity and assigned molecular formula of this compound. rsc.org

X-ray Diffraction Analysis for Solid-State Molecular Architecture (for derivatives or pure compounds)

X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of this compound itself has not been reported in the reviewed literature, the structures of its derivatives, such as Schiff bases, have been elucidated.

For instance, the crystal structures of Schiff bases formed from the condensation of 2-(methylthio)aniline with halogenated salicylaldehydes have been determined by single-crystal X-ray diffraction. These studies reveal detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state. For example, the Schiff base 5-bromo-N-[2-(methylthio)-phenyl]salicylaldimine crystallizes in the monoclinic space group P2₁/c, while 3,5-dichloro-N-[2-(methylthio)phenyl]salicylaldimine crystallizes in the triclinic space group P-1. chemicalbook.com Such analyses provide invaluable insights into the molecular architecture and packing of derivatives of the title compound.

Reactivity Profiles and Mechanistic Investigations of 2 Chloro 6 Methylthio Aniline

Electrophilic Aromatic Substitution Reactions Directed by Substituent Effects

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The regiochemical outcome of such reactions on a substituted benzene (B151609) ring is governed by the electronic properties of the existing substituents. masterorganicchemistry.com In 2-Chloro-6-(methylthio)aniline, the directing effects of the three substituents determine the position of electrophilic attack.

Amino Group (-NH₂): The amino group is a powerful activating group and a strong ortho, para-director. byjus.com Its activating nature stems from the ability of the nitrogen's lone pair to donate electron density into the benzene ring through resonance, stabilizing the cationic intermediate (the sigma complex) formed during the substitution. wikipedia.orgbyjus.com This effect significantly increases the nucleophilicity of the ring, particularly at the positions ortho and para to the amino group.

Methylthio Group (-SCH₃): The methylthio group is also an activating, ortho, para-directing substituent. Like the amino group, the sulfur atom possesses lone pairs that can be delocalized into the aromatic system via resonance, thereby activating the ring towards electrophilic attack.

Combined Directing Effects: In this compound, the powerful activating and directing influence of the amino group is expected to dominate. The positions ortho to the amino group are C1 (substituted) and C3, and the para position is C5. The C1, C2, and C6 positions are already substituted. Therefore, electrophilic attack is strongly favored at the C3 and C5 positions. The methylthio group also directs to the C5 position (para), reinforcing this preference. The deactivating nature of the chlorine atom has a lesser influence on the regioselectivity compared to the potent activating effects of the amino and methylthio groups.

However, the high reactivity of anilines can present challenges, often leading to polysubstitution or oxidative decomposition, especially under harsh reaction conditions like direct nitration. libretexts.org To achieve controlled, monosubstituted products, it is often necessary to protect the amino group, for instance, by converting it to an acetanilide. This acetylation attenuates the activating influence of the amino group, allowing for more selective substitution. libretexts.org

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Predicted Major Products |

|---|---|---|

| Halogenation | Br₂ in H₂O | 3,5-Dibromo-2-chloro-6-(methylthio)aniline |

| Nitration | HNO₃, H₂SO₄ (with -NH₂ protection) | 2-Chloro-6-(methylthio)-5-nitroaniline |

Nucleophilic Substitution Processes

The direct replacement of the chloro substituent on this compound via a nucleophilic aromatic substitution (SNAr) mechanism is generally challenging. The SNAr pathway typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, chlorine). These groups are necessary to stabilize the negative charge that develops in the intermediate Meisenheimer complex.

In this compound, the amino and methylthio groups are electron-donating, which destabilizes the anionic intermediate required for an SNAr reaction. Consequently, the chloro group is not readily displaced by nucleophiles under standard SNAr conditions. While studies have shown that nucleophilic substitution can occur on chloro-substituted heteroaromatic rings by anilines, these systems are often more activated toward nucleophilic attack than a substituted chlorobenzene (B131634) with electron-donating groups. researchgate.netresearchgate.netresearchgate.net Displacement of the chlorine atom would likely necessitate harsh reaction conditions or transition-metal catalysis.

The amino group is a key functional handle for derivatization, primarily acting as a nucleophile or serving as a precursor to a diazonium salt.

Acylation: The lone pair on the nitrogen atom makes the amino group nucleophilic. It readily reacts with acylating agents like acid chlorides or anhydrides to form amides. For example, the related compound 4-chloro-2-methyl-6-(methylthio)aniline reacts with benzoyl chloride to yield the corresponding N-benzamide. acs.org This reaction is also commonly used as a protecting strategy for the amino group. libretexts.org

Diazotization: A cornerstone of aniline (B41778) chemistry, diazotization involves treating the primary aromatic amine with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. This process converts the amino group into a diazonium salt (-N₂⁺). The diazonium group is an excellent leaving group (as N₂) and can be replaced by a wide array of nucleophiles in Sandmeyer-type reactions. This provides a versatile synthetic route to introduce a variety of functional groups that are not accessible through direct electrophilic substitution. chemicalbook.com A patented method for preparing the related 2-chloro-6-methylthiotoluene utilizes a diazotization reaction starting from 2-chloro-6-aminotoluene. google.com

Table 2: Common Transformations of the Amino Group

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Acylation | RCOCl, Pyridine | Amide (-NHCOR) |

| Diazotization | NaNO₂, HCl (0-5 °C) | Diazonium Salt (-N₂⁺Cl⁻) |

| Sandmeyer (from diazonium) | CuCl / CuBr | Chloro (-Cl) / Bromo (-Br) |

| Sandmeyer (from diazonium) | CuCN | Cyano (-CN) |

| Schiemann (from diazonium) | HBF₄, heat | Fluoro (-F) |

Oxidative Transformations of the Methylthio Moiety

The sulfur atom in the methylthio group is susceptible to oxidation. It can be selectively oxidized to form a sulfoxide (B87167) (-SOCH₃) and subsequently a sulfone (-SO₂CH₃). These transformations significantly alter the electronic properties of the substituent, converting the electron-donating methylthio group into the strongly electron-withdrawing sulfoxide and even more potent sulfone groups. This electronic reversal has profound implications for the reactivity of the aromatic ring in subsequent reactions. Research has demonstrated the oxidation of various aryl methyl sulfides to their corresponding sulfoxides using specific catalyst systems. rsc.org

Table 3: Oxidation States of the Sulfur Moiety

| Starting Moiety | Reagents | Product Moiety | Electronic Effect |

|---|---|---|---|

| Methylthio (-SCH₃) | m-CPBA (1 equiv.) or H₂O₂ | Methylsulfinyl (-SOCH₃) | Electron-withdrawing |

Reductive Pathways in Derivative Synthesis

While this compound itself is not typically a substrate for reduction, reductive pathways are crucial for the synthesis of its parent structure and related derivatives. The most common reductive transformation in aniline synthesis is the reduction of a nitro group (-NO₂) to a primary amino group (-NH₂). This is a standard method for introducing an amino group onto an aromatic ring. For instance, the synthesis of the related 2-chloro-6-methylaniline (B140736) can be achieved by the reduction of an appropriate nitroaromatic precursor, such as 3-chloro-5-methyl-4-nitroaniline, using reducing agents like iron powder in an acidic medium. chemicalbook.com Therefore, reductive pathways are integral to the synthesis of the core aniline structure from readily available nitrated intermediates.

Directed Metallation Studies and Anionic Cascade Reactions (for related methylthioanilines)

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org The reaction employs an organolithium base to deprotonate a position ortho to a directing metalation group (DMG), forming an aryllithium intermediate that can be trapped with various electrophiles. wikipedia.orgbaranlab.org

For a molecule like this compound, both the amino and methylthio groups could potentially serve as DMGs. However, the acidic protons of the primary amine (-NH₂) would be deprotonated first by a strong base like n-butyllithium. To achieve ortho-lithiation of the ring, the amino group must first be protected, for example, as a pivaloyl amide (-NHCOt-Bu) or a carbamate, which are themselves excellent DMGs. uwindsor.caacs.org

Once the amino group is protected, both the protected amine and the methylthio group would direct lithiation to the C5 position, which is ortho to both substituents. This synergistic effect would likely lead to highly regioselective deprotonation at C5, allowing for the introduction of an electrophile at this specific position.

Anionic cascade reactions involve a sequence of bond-forming events initiated by a nucleophilic or basic species. beilstein-journals.orgnih.gov While specific examples involving this compound are not documented, the aryllithium species generated via DoM could serve as the initiator for such a cascade. If the introduced electrophile contains additional reactive sites, a subsequent intramolecular cyclization or rearrangement could occur, leading to the rapid construction of complex molecular architectures. beilstein-journals.org

Diazotization and Subsequent Conversion Reactions of this compound

The presence of a primary aromatic amine functionality allows this compound to undergo diazotization, a pivotal transformation that converts the amino group into a highly versatile diazonium salt. This intermediate, 2-chloro-6-(methylthio)benzenediazonium salt, serves as a gateway to a wide array of functional group interconversions, significantly expanding the synthetic utility of the parent aniline. The reactivity of this diazonium salt is influenced by the electronic effects of the ortho-chloro and ortho-methylthio substituents, which can affect the stability and subsequent reaction pathways of the diazonium cation.

The general process of diazotization involves treating the aniline with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt.

General Diazotization Reaction:

Once formed, the 2-chloro-6-(methylthio)benzenediazonium salt can be utilized in a variety of subsequent conversion reactions without isolation. These reactions broadly fall into two major categories: substitution reactions where the diazonio group is replaced by another atom or group (such as Sandmeyer and related reactions), and coupling reactions where the nitrogen atoms are retained to form azo compounds.

Sandmeyer and Related Substitution Reactions

The Sandmeyer reaction and similar transformations provide a powerful method for introducing a range of substituents onto the aromatic ring by replacing the diazonio group. wikipedia.org These reactions are typically catalyzed by copper(I) salts and proceed through a radical-nucleophilic aromatic substitution mechanism. wikipedia.org

For the 2-chloro-6-(methylthio)benzenediazonium salt, these reactions would lead to the formation of various 1-chloro-2-(methylthio)-6-substituted benzene derivatives. While specific data for this exact substrate is limited, the general applicability of these reactions to substituted anilines is well-established.

A related approach involves the simultaneous diazotization and nucleophilic displacement of aromatic amines. utrgv.edu This method has been shown to be effective for the synthesis of various alkylthio benzene derivatives. utrgv.edu The table below, adapted from a study on analogous compounds, illustrates the potential yields for similar transformations. utrgv.edu

| Entry | Aniline Derivative | Thiol | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 4-nitroaniline | 1-hexanethiol | 1-(hexylthio)-4-nitrobenzene | 75 |

| 2 | 4-chloroaniline | 1-hexanethiol | 4-chloro-1-(hexylthio)benzene | 68 |

| 3 | 2-methoxyaniline | 1-hexanethiol | 1-(hexylthio)-2-methoxybenzene | 65 |

| 4 | 4-nitroaniline | 2-methyl-2-propanethiol | 1-(tert-butylthio)-4-nitrobenzene | 72 |

This table illustrates typical yields for the synthesis of alkylthio benzene derivatives from various anilines via a simultaneous diazotization and nucleophilic displacement reaction, providing an indication of the expected reactivity for this compound. utrgv.edu

Other potential substitution reactions for the 2-chloro-6-(methylthio)benzenediazonium salt include:

Halogenation: Introduction of another halogen (e.g., bromo, iodo) using the appropriate copper(I) halide or potassium iodide.

Cyanation: Formation of 2-chloro-6-(methylthio)benzonitrile using copper(I) cyanide. wikipedia.org

Hydroxylation: Synthesis of 2-chloro-6-(methylthio)phenol (B14768613) by heating the diazonium salt solution.

Azo Coupling Reactions

In contrast to substitution reactions, azo coupling involves the retention of the nitrogen atoms of the diazonium group, which acts as an electrophile in an electrophilic aromatic substitution reaction with an activated aromatic compound (the coupling agent). This reaction is the basis for the synthesis of a vast array of azo dyes. The 2-chloro-6-(methylthio)benzenediazonium cation can be coupled with various aromatic compounds, such as phenols and anilines, to produce colored azo compounds.

The general reaction for azo coupling with a phenol (B47542) is as follows:

Azo Coupling with Phenol:

The conditions for azo coupling reactions are typically mild, with the reaction being carried out in a slightly alkaline medium for phenols and a slightly acidic medium for anilines. The electronic nature of the substituents on both the diazonium salt and the coupling agent influences the rate of reaction and the color of the resulting azo dye. The presence of the electron-withdrawing chloro group on the diazonium salt would be expected to enhance its electrophilicity and thus its reactivity in coupling reactions.

The following table provides examples of azo dyes synthesized from various substituted anilines, demonstrating the general methodology that could be applied to this compound.

| Aniline Derivative (Diazonium Component) | Coupling Agent | Resulting Azo Dye Color |

|---|---|---|

| Aniline | Phenol | Orange-Yellow |

| 4-Nitroaniline | Phenol | Red |

| Aniline | Aniline | Yellow |

| 2-Chloroaniline (B154045) | Phenol | Yellow-Orange |

This table illustrates the colors of azo dyes formed from the coupling of various diazonium salts with phenols and anilines.

Computational and Theoretical Chemistry of 2 Chloro 6 Methylthio Aniline

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Chloro-6-(methylthio)aniline, these calculations provide a detailed picture of its three-dimensional structure and the distribution of electrons, which are pivotal in determining its chemical behavior.

Density Functional Theory (DFT) for Geometry Optimization

| Parameter | Value |

|---|---|

| C-C (aromatic) bond lengths | ~1.39 - 1.41 Å |

| C-N bond length | ~1.40 Å |

| C-Cl bond length | ~1.74 Å |

| C-S bond length | ~1.77 Å |

| S-CH3 bond length | ~1.82 Å |

| C-C-N bond angle | ~120° |

| C-C-Cl bond angle | ~120° |

| C-S-C bond angle | ~105° |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its capacity to accept electrons (electrophilicity). youtube.comyoutube.com The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive. researchgate.net For this compound, the electron-donating amino and methylthio groups would be expected to raise the HOMO energy, while the electron-withdrawing chloro group would lower the LUMO energy. A hypothetical FMO analysis is summarized in Table 2.

| Property | Hypothetical Value (eV) |

|---|---|

| HOMO Energy | -5.80 |

| LUMO Energy | -0.95 |

| HOMO-LUMO Energy Gap (ΔE) | 4.85 |

Prediction of Electronic Spectra and Absorption Properties

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. researchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths at which a molecule will absorb light (λmax). For this compound, TD-DFT calculations would likely be performed in both the gas phase and in various solvents to understand how the electronic environment affects its absorption properties. The introduction of substituents on the aniline (B41778) ring is known to cause shifts in the absorption bands. A hypothetical prediction of the main electronic transitions is provided in Table 3.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S0 → S1 | 310 | 0.045 | HOMO → LUMO |

| S0 → S2 | 275 | 0.090 | HOMO-1 → LUMO |

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis for derivatives)

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in the crystalline state. mq.edu.aueurjchem.comnih.gov This method maps the electron density distribution to define a surface around a molecule, allowing for the identification and characterization of close contacts between neighboring molecules. For derivatives of this compound, a Hirshfeld surface analysis would reveal the nature and extent of various intermolecular interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces. The analysis generates 2D fingerprint plots that provide a quantitative summary of the different types of intermolecular contacts. A hypothetical breakdown of intermolecular contacts for a crystalline derivative is presented in Table 4.

| Interaction Type | Percentage Contribution |

|---|---|

| H···H | 45% |

| C···H/H···C | 25% |

| Cl···H/H···Cl | 15% |

| S···H/H···S | 10% |

| N···H/H···N | 5% |

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface (PES) of a reaction, chemists can identify transition states, intermediates, and the most favorable reaction pathways. For this compound, computational studies could be employed to investigate various reactions, such as electrophilic aromatic substitution or oxidation. For instance, the reaction of this compound with a hydroxyl radical could be modeled to understand its atmospheric degradation. mdpi.com Such studies would involve locating the transition state structures and calculating the activation energies for different possible reaction channels, such as addition to the aromatic ring or hydrogen abstraction from the amino or methyl group. nih.gov A hypothetical comparison of activation energies for a reaction is shown in Table 5.

| Reaction Pathway | Calculated Activation Energy (kcal/mol) |

|---|---|

| Electrophilic attack at the para-position | 15.2 |

| Electrophilic attack at the ortho-position | 18.5 |

| Hydrogen abstraction from the amino group | 22.1 |

Applications of 2 Chloro 6 Methylthio Aniline in Advanced Organic Synthesis and Materials

Role as a Versatile Organic Synthesis Intermediate

The strategic placement of reactive sites on the 2-Chloro-6-(methylthio)aniline ring provides chemists with a powerful tool for building intricate molecular structures. The amino group can be readily transformed into a diazonium salt, opening pathways to a wide array of other functional groups. Concurrently, the chloro and methylthio substituents influence the electronic properties of the ring and offer additional handles for cross-coupling reactions or further modifications, making it a cornerstone for synthesizing complex organic molecules.

The structure of this compound is particularly well-suited for the synthesis of nitrogen- and sulfur-containing heterocycles, which are prevalent motifs in pharmaceuticals and functional materials. The proximate amino and methylthio groups can participate in cyclization reactions to form various heterocyclic systems.

Research has demonstrated that derivatives of 2-chloroaniline (B154045) are effective precursors for a range of heterocyclic compounds. For instance, palladium-catalyzed condensation reactions involving 2-chloroaniline derivatives and 2-bromostyrene (B128962) yield stable diphenylamine (B1679370) intermediates. These intermediates can be selectively converted into diverse 5-, 6-, or 7-membered heteroaromatics, including indoles, carbazoles, acridines, and dibenzazepines. mit.edu The remarkable aspect of this methodology is that the choice of palladium ligand uniquely controls the reaction pathway, allowing for the synthesis of four different classes of important heterocycles from a single, common precursor. mit.edu

Furthermore, the aminothiophenol moiety, which is structurally related to this compound, is a well-established building block for heterocycles like benzothiazoles and benzothiazines through solid-phase synthesis techniques. nih.gov This highlights the inherent potential of the aniline's structure to serve as a foundation for constructing complex fused ring systems. The synthesis of substituted purines and pyridinecarboxylic acids has also been achieved using similarly substituted precursors, underscoring the broad utility of such compounds in heterocyclic chemistry. mdpi.comresearchgate.netresearchgate.net

The synthesis of poly-substituted aromatic compounds requires careful strategic planning, particularly concerning the order of substituent introduction to control regioselectivity. pressbooks.publibretexts.org Starting with a pre-functionalized arene like this compound provides a significant synthetic advantage. The existing substituents—chloro, methylthio, and amino—exert distinct directing effects on subsequent electrophilic aromatic substitution reactions, guiding incoming groups to specific positions on the ring.

This controlled introduction of new functional groups is crucial for creating highly tailored aromatic systems. The amino group can be modified or used to direct ortho- and para-substituents, while the electronic influence of the chloro and methylthio groups further refines this selectivity. This approach is more efficient than building the molecule from a simple benzene (B151609) ring, as it bypasses many steps and avoids the formation of undesired isomers. libretexts.org For example, methods have been developed for synthesizing 2-benzyl N-substituted anilines, which are valuable poly-substituted structures, by building upon an aniline (B41778) core. beilstein-journals.org The inherent functionality of this compound thus makes it an ideal starting point for the rational design and synthesis of complex, multi-functionalized aromatic molecules.

Ligand Design in Coordination Chemistry

The presence of both a soft sulfur donor (in the methylthio group) and a borderline nitrogen donor (in the amino group) allows this compound to function as an effective bidentate ligand. This N,S donor set can chelate to a variety of metal ions, forming stable coordination complexes. The electronic properties of these complexes can be fine-tuned by the chloro substituent on the aromatic ring, making this compound a valuable component in the design of novel metal-based catalysts, sensors, and materials.

Researchers have successfully synthesized a variety of transition metal complexes using 2-(methylthio)aniline (B147308) and its derivatives as ligands. The compound readily forms Schiff bases through condensation with aldehydes, and these Schiff base ligands have been used to prepare complexes with metals such as Copper(II), Cobalt(II), and Zinc(II). rasayanjournal.co.insemanticscholar.orgresearchgate.net A common synthetic method involves refluxing an ethanolic solution of the Schiff base ligand with the corresponding metal salt, leading to the precipitation of the metal complex. rasayanjournal.co.in

Specific examples include the synthesis of Copper(II) complexes with the general formula [CuCl₂L], where L is a 2-(methylthiomethyl)aniline derivative. semanticscholar.orgresearchgate.net These complexes are formed by the bidentate coordination of the ligand to the copper center through its sulfur and nitrogen atoms. semanticscholar.orgresearchgate.net Similarly, Manganese(I) complexes, such as [Mn(pmtpm)(CO)₃Br] (where pmtpm is 2-pyridyl-N-(2'-methylthiophenyl)methyleneimine), have been prepared by reacting ligands derived from 2-(methylthio)aniline with manganese carbonyl bromide. researchgate.net

The following table summarizes representative metal complexes synthesized using ligands derived from 2-(methylthio)aniline.

| Ligand Type | Metal Ion(s) | Resulting Complex Example | Synthesis Method |

|---|---|---|---|

| Schiff base of 2-(methylthio)aniline and pyridine-2-carboxaldehyde | Cu(II), Co(II), Zn(II) | Complexes of (Z)-2-(methylthio)-N-(pyridin-2-ylmethylene)aniline | Refluxing equimolar amounts of ligand and metal salt in ethanol. rasayanjournal.co.in |

| 2-(Methylthiomethyl)aniline derivatives | Cu(II) | [CuCl₂(L)] | Reaction of the ligand with a copper(II) salt. semanticscholar.orgresearchgate.net |

| Schiff base of 2-(methylthio)aniline and 2-pyridinecarboxaldehyde (B72084) (pmtpm) | Mn(I) | [Mn(pmtpm)(CO)₃Br] | Reaction of the pmtpm ligand with Mn(CO)₅Br. researchgate.net |

The electronic and structural properties of metal complexes derived from 2-(methylthio)aniline have been extensively studied using a range of analytical techniques. X-ray crystallography performed on a copper complex, [CuCl₂(4NO₂-2MT)], revealed a tetragonally distorted octahedral geometry around the copper center. researchgate.net In this structure, the ligand coordinates through the aniline nitrogen and thioether sulfur atoms, with chloride ions occupying the remaining sites. semanticscholar.orgresearchgate.net

Magnetic susceptibility measurements on these copper complexes indicated the presence of a single unpaired electron, which is consistent with a Cu(II) oxidation state. semanticscholar.orgresearchgate.net Molar conductivity measurements in DMF showed that the complexes behave as non-electrolytes, confirming their neutral character. semanticscholar.orgresearchgate.net Spectroscopic analyses, including IR and electronic spectra, provide further insight. IR spectra show characteristic bands for metal-nitrogen (M-N) and metal-sulfur (M-S) vibrations, confirming the coordination of these donor atoms to the metal center. researchgate.net

Interestingly, structural analysis of certain Manganese(I) carbonyl bromide complexes with Schiff base ligands derived from 2-(methylthio)aniline revealed that the thioether sulfur does not coordinate to the metal center in those specific cases, highlighting the nuanced factors that govern ligand binding behavior. researchgate.net

The table below details key structural and electronic properties observed in these complexes.

| Complex Type | Property | Finding | Analytical Method |

|---|---|---|---|

| Copper(II) complexes of 2-(methylthiomethyl)anilines | Geometry | Tetragonally distorted octahedral. researchgate.net | Single Crystal X-ray Diffraction |

| Copper(II) complexes of 2-(methylthiomethyl)anilines | Magnetic Property | Contains one unpaired electron. semanticscholar.orgresearchgate.net | Magnetic Susceptibility |

| Copper(II) complexes of 2-(methylthiomethyl)anilines | Conductivity | Non-electrolyte in DMF. semanticscholar.orgresearchgate.net | Conductivity Measurement |

| Manganese(I) complexes of Schiff base ligands | Coordination | Absence of S-coordination to the Mn(I) center. researchgate.net | X-ray Crystallography |

Directing Group Utility in Catalytic C-H Functionalization Methodologies

One of the most impactful applications of this compound is its use as a bidentate directing group in transition-metal-catalyzed C-H functionalization reactions. In this role, the aniline is first converted into an amide with a substrate molecule. The nitrogen and sulfur atoms of the aniline moiety then chelate to a metal catalyst (commonly palladium), positioning it in close proximity to a specific C-H bond on the substrate. This directed activation enables the selective formation of new carbon-carbon or carbon-heteroatom bonds at positions that are often difficult to access through traditional methods.

This strategy has proven highly effective. For example, 2-(methylthio)aniline has been successfully employed as a directing group in the palladium-catalyzed C3-arylation of thiophene- and furan-2-carboxamides. rsc.org It has also been identified as an efficient directing group for the Pd(II)-catalyzed β-C–H arylation, alkylation, and methoxylation of carbazole-3-carboxamides. thieme-connect.de

Furthermore, the 2-(methylthio)aniline (MTA) directing group is valuable for the selective β-modification of N-methylated amino acids. rsc.org Its reactivity profile, which is attenuated compared to other common directing groups like 8-aminoquinoline (B160924) (AQ), allows for highly selective monoarylations, preventing the formation of undesired diarylated side products. rsc.org This methodology has been extended to the functionalization of dipeptides and the directing group can be easily removed after the reaction, yielding valuable free carboxylic acids. rsc.org The utility of this directing group has also been demonstrated in "on-water" C-H functionalization reactions, showcasing its robustness and versatility. nih.gov

Future Research Perspectives and Emerging Areas

Development of Novel and Sustainable Synthetic Routes

Future research is anticipated to focus on the development of more efficient, economical, and environmentally benign methods for the synthesis of 2-Chloro-6-(methylthio)aniline. While established synthetic routes exist, the principles of green chemistry are expected to drive innovation in this area. Key areas of exploration will likely include:

Catalytic Approaches: The investigation of novel catalytic systems, such as those based on transition metals or organocatalysts, could lead to milder reaction conditions, reduced waste generation, and higher yields. The development of metal-free catalytic systems is also a promising avenue.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Applying flow chemistry to the synthesis of this compound could enable more efficient and reproducible production.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. Future research may explore the potential of enzymatic routes to produce this compound with high selectivity and under mild conditions.

| Synthetic Approach | Potential Advantages | Research Focus |

| Catalytic Methods | Higher efficiency, reduced waste, milder conditions | Novel transition metal and organocatalysts |

| Flow Chemistry | Improved safety, scalability, and process control | Optimization of reaction parameters in continuous flow |

| Biocatalysis | High selectivity, mild reaction conditions, sustainability | Identification and engineering of suitable enzymes |

Exploration of Expanded Reactivity Profiles and Selective Functionalization

The multifunctional nature of this compound provides a rich landscape for exploring its chemical reactivity. Future studies will likely aim to selectively functionalize the molecule to generate a diverse range of derivatives with tailored properties.

The primary reactive sites for further functionalization include:

The amino group , which can undergo a variety of reactions such as acylation, alkylation, and diazotization.

The aromatic ring , which is susceptible to electrophilic aromatic substitution, with the existing substituents directing the position of incoming groups.

The chloro group , which can be substituted via nucleophilic aromatic substitution or participate in cross-coupling reactions.

The methylthio group , which can be oxidized to the corresponding sulfoxide (B87167) or sulfone, further diversifying the molecular architecture.

Key research directions in this area include:

Late-Stage Functionalization: Developing methods for the selective modification of the molecule in the final steps of a synthetic sequence will be crucial for the efficient generation of analogues for structure-activity relationship studies.

Directed Metalation: The use of directing groups to achieve regioselective metalation of the aromatic ring, followed by quenching with various electrophiles, could provide access to a wide array of novel derivatives.

Cross-Coupling Reactions: Palladium-catalyzed and other transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, will be instrumental in forming new carbon-carbon and carbon-heteroatom bonds.

Advanced Computational Modeling for Predictive Understanding

Computational chemistry is a powerful tool for predicting and understanding the properties and reactivity of molecules. Advanced computational modeling will play a crucial role in guiding the future development of this compound chemistry.

Density Functional Theory (DFT): DFT calculations can be employed to predict a range of properties, including molecular geometry, electronic structure, and spectroscopic characteristics. This information can provide insights into the molecule's reactivity and potential applications.

Reaction Mechanism Prediction: Computational modeling can be used to elucidate the mechanisms of reactions involving this compound, aiding in the optimization of reaction conditions and the design of more efficient synthetic routes.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be used to correlate the structural features of this compound derivatives with their biological or material properties. This can accelerate the discovery of new compounds with desired functionalities.

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Property Prediction | Molecular geometry, electronic structure, spectra |

| Reaction Mechanism Studies | Synthetic Route Optimization | Transition states, reaction pathways, kinetics |

| QSAR | Drug and Materials Discovery | Correlation of structure with activity/properties |

Integration into Novel Functional Materials and Chemical Technologies

The unique combination of functional groups in this compound makes it a promising building block for the creation of novel functional materials and its use in various chemical technologies.

Pharmaceutical and Agrochemical Intermediates: Substituted anilines are important precursors in the synthesis of many pharmaceuticals and agrochemicals. The specific substitution pattern of this compound could be leveraged to create new active ingredients.

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The amino and methylthio groups can act as ligands for metal ions, making this compound a potential component for the construction of MOFs and coordination polymers. These materials have applications in gas storage, catalysis, and sensing.

Conductive Polymers and Organic Electronics: Aniline (B41778) derivatives are precursors to polyaniline, a well-known conductive polymer. The incorporation of the chloro and methylthio groups could modify the electronic properties of the resulting polymers, leading to new materials for organic electronics.

Corrosion Inhibitors: The presence of heteroatoms (N, S, Cl) suggests that this compound and its derivatives could have potential as corrosion inhibitors, as these atoms can coordinate to metal surfaces and protect them from corrosive environments.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-Chloro-6-(methylthio)aniline, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example:

- Step 1 : Protect the amine group of a precursor (e.g., 2-chloroaniline) using acetyl chloride to prevent unwanted side reactions.

- Step 2 : Introduce the methylthio group via nucleophilic substitution using methyl disulfide or methylthiolate in the presence of a base (e.g., KOH) under reflux in solvents like DMF .

- Step 3 : Deprotect the amine group using acidic hydrolysis (e.g., HCl/EtOH).

- Optimization : Varying temperature (60–120°C), solvent polarity, and catalyst (e.g., CuI for coupling reactions) can improve yields. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., aromatic protons near electron-withdrawing Cl and electron-donating methylthio groups).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] peak at m/z 188.04 for CHClNS).

- Elemental Analysis : Ensures stoichiometric ratios (C, H, N, S) within ±0.3% of theoretical values.

- HPLC : Purity assessment using a C18 column (acetonitrile/water gradient) .

Q. How should this compound be stored to maintain stability?

- Methodological Answer :

- Store under inert atmosphere (N or Ar) at 2–8°C in amber vials to prevent oxidation of the methylthio group.

- Avoid exposure to moisture (hygroscopic degradation) and light (photolytic decomposition).

- Regularly monitor stability via TLC or HPLC; degradation products include sulfoxide derivatives .

Advanced Research Questions

Q. How do the electronic effects of chloro and methylthio substituents influence regioselectivity in electrophilic aromatic substitution (EAS)?

- Methodological Answer :

- Directing Effects : The chloro group (-Cl) is meta/para-directing (electron-withdrawing), while methylthio (-SMe) is ortho/para-directing (electron-donating).

- Competition : In EAS (e.g., nitration), the dominant substituent determines regioselectivity. Computational modeling (DFT) predicts preferential attack at the para position relative to -SMe due to resonance stabilization.

- Experimental Validation : Use N-labeled HNO and analyze products via H NMR coupling constants to confirm substitution patterns .

Q. What strategies resolve contradictions in reported reactivity data for this compound derivatives?

- Methodological Answer :

- Control Experiments : Replicate reactions under identical conditions (solvent, temperature, catalyst loading).

- Isolation of Intermediates : Use quenching techniques (e.g., flash freezing) to trap reactive intermediates for characterization.

- Cross-Validation : Compare results across multiple analytical platforms (e.g., GC-MS vs. LC-MS) and computational models (MD simulations) .

Q. How can this compound serve as a precursor in drug discovery?

- Methodological Answer :

- Scaffold Functionalization : Introduce pharmacophores (e.g., sulfonamides, heterocycles) via Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 2-Cl→F substitution) and test against biological targets (e.g., kinase inhibition assays).

- Case Study : Derivatives of structurally similar 2-chloro-6-methylaniline are intermediates in antipsychotics (e.g., Butanilicaine), demonstrating potential for CNS drug development .

Q. What computational approaches predict the bioactivity of this compound derivatives?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., cytochrome P450 enzymes).

- ADMET Prediction : Tools like SwissADME estimate pharmacokinetics (logP, bioavailability) and toxicity (AMES test for mutagenicity).

- Validation : Compare computational predictions with in vitro assays (e.g., microsomal stability, cytotoxicity in HepG2 cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。